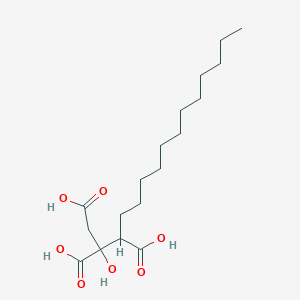
Octyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
描述
Octyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate, commonly known as octyl gallate, is a naturally occurring phenolic compound found in a variety of plants, including green tea, grapes, and apples. It is a potent antioxidant and has been used for centuries in traditional Chinese medicine for its medicinal properties. In recent years, octyl gallate has been studied for its potential use in a variety of scientific and medical applications, including cancer therapy, anti-inflammatory treatments, and as an anti-aging agent.
科学研究应用
晶体堆积和相互作用:Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate 及相关化合物表现出独特的分子相互作用,例如 N⋯π 和 O⋯π 相互作用以及氢键。这些相互作用促进了这些分子的晶体堆积,影响了它们在各种应用中的潜在用途(Zhang, Wu, & Zhang, 2011)。
抗菌活性:Methyl (E)-3-(3, 4-dihydroxyphenyl) prop-2-enoate 的某些衍生物显示出有希望的抗菌活性。该化合物的醚衍生物已经合成,并显示出作为未来药物的潜力(Gangana et al., 2014)。
液晶排列:已发现 prop-2-enoates 的衍生物可以促进商用向列液晶的出色光配向。这意味着在液晶显示器 (LCD) 中的潜在应用(Hegde et al., 2013)。
抗血管生成活性:源自咖啡酸或阿魏酸甲酯的合成二氢苯并呋喃木脂素,包括类似于 Octyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate 的化合物,在某些研究中已显示出显着的抗血管生成活性。这表明在涉及血管生成的疾病的治疗中具有潜在用途(Apers et al., 2002)。
抗氧化特性:从 Lindelofia stylosa 等植物中分离出的与 Octyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate 相关的化合物显示出显着的抗氧化活性。这表明它们在对抗氧化应激相关疾病中的潜在用途(Choudhary et al., 2008)。
液晶侧链聚合物的合成:已经合成和表征了源自 prop-2-enoates 的含有偶氮基团的甲基丙烯酸液晶侧链聚合物。它们在涉及液晶的应用中显示出潜力(González-Henríquez et al., 2009)。
烯酸还原酶活性:平菇已被确定为烯酸还原酶的来源,该酶对 (E)-4-苯基丁-3-烯-2-酮及其衍生物等化合物表现出活性。这种酶活性与各个行业中的生物转化过程有关(Skrobiszewski et al., 2013)。
顺序氢化:对 2-氧代-4-芳基丁-3-烯酸乙酯氢化为 2-羟基-4-芳基丁酸乙酯的研究,该过程与 Octyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate 等化合物的合成有关,已显示出高度对映选择性的结果。这对于合成对映体纯的化合物非常重要(Meng, Zhu, & Zhang, 2008)。
属性
IUPAC Name |
octyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O4/c1-2-3-4-5-6-7-12-21-17(20)11-9-14-8-10-15(18)16(19)13-14/h8-11,13,18-19H,2-7,12H2,1H3/b11-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIINIWPQBLXAP-PKNBQFBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes caffeic acid n-octyl ester a promising candidate for anti-HCV therapy?
A1: Research suggests that caffeic acid n-octyl ester exhibits potent anti-HCV activity, particularly against genotype 1b, with an EC50 value of 1.0 µM. [] This means it effectively inhibits viral replication at low concentrations. Furthermore, this compound demonstrates synergy with established anti-HCV drugs like interferon-alpha 2b, daclatasvir, and VX-222, potentially enhancing their efficacy. [] This synergistic effect could lead to improved treatment options and potentially overcome resistance challenges.
Q2: How does the structure of caffeic acid n-octyl ester influence its anti-HCV activity?
A2: Studies analyzing the structure-activity relationship of caffeic acid phenethyl ester (CAPE) derivatives, including caffeic acid n-octyl ester, indicate that both the length of the n-alkyl side chain and the presence of the catechol moiety are crucial for anti-HCV activity. [] Specifically, the n-octyl side chain in caffeic acid n-octyl ester appears to contribute significantly to its potency compared to other derivatives.
Q3: Has caffeic acid n-octyl ester demonstrated activity against other types of cancer cells?
A3: While the provided research focuses on HCV, other studies highlight the potential of caffeic acid n-octyl ester and its analogs in cancer treatment. For instance, it exhibited antiproliferative activity against murine colon 26-L5 carcinoma cells and significantly reduced lung metastasis in an experimental model. [] These findings suggest broader anticancer potential, warranting further investigation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



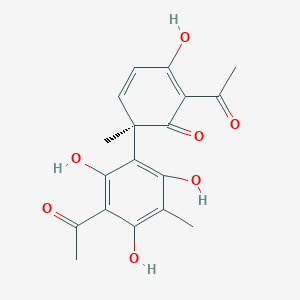

![N-[4-methyl-5-[2-(4-methylanilino)-4-thiazolyl]-2-thiazolyl]-2-furancarboxamide](/img/structure/B1246931.png)
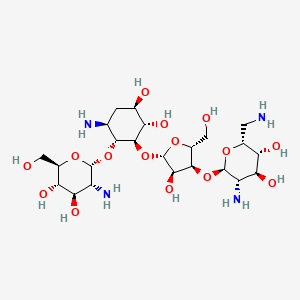
![(2Z,4E)-N-[[(1R,2E,5R,8E,10Z,14E,17R)-3,11-dimethyl-19-methylidene-7,13-dioxo-6,21-dioxabicyclo[15.3.1]henicosa-2,8,10,14-tetraen-5-yl]-hydroxymethyl]hexa-2,4-dienamide](/img/structure/B1246934.png)
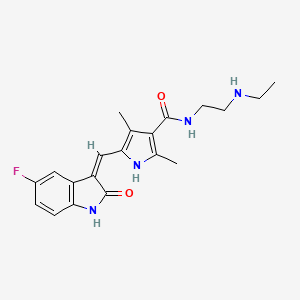
![N-[(5S,8S)-5,8-dimethyl-1-oxo-6,7-dihydro-5H-pyrrolizin-3-yl]-3-methylbut-2-enamide](/img/structure/B1246937.png)

![[(2S,3R,4R,6S)-6-[(2R,3S,6S)-6-[(3-acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl)oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-hydroxy-3,6-dimethylbenzoate](/img/structure/B1246943.png)
![3-[[(10E,16E)-5,7,9,19,21,23,27,29,30,31-decahydroxy-8,12,18,22,26-pentamethyl-13-[(4E,8E)-4-methyl-12-[(N'-methylcarbamimidoyl)amino]dodeca-4,8-dien-2-yl]-15-oxo-14,33-dioxabicyclo[27.3.1]tritriaconta-10,16-dien-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B1246944.png)
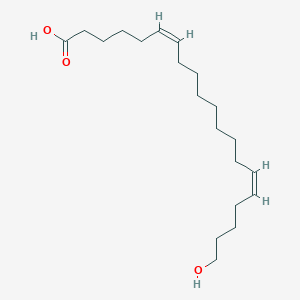
![(3S)-2-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]heptanoyl]-N-[(3S)-5-methyl-2-oxohexan-3-yl]diazinane-3-carboxamide](/img/structure/B1246948.png)

